2,2'-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane)
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Overview
Description
2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) is an organic compound characterized by its unique structure, which includes two oxetane rings attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) typically involves the reaction of 3,4,4-trimethyloxetane with a propane-1,3-diyl linker. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the oxetane and facilitate the nucleophilic attack on the propane-1,3-diyl linker. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) can undergo various chemical reactions, including:
Oxidation: The oxetane rings can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane rings to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
2,2’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)propane: Used as an antioxidant in various industrial applications.
2,2’-Bis(4-methoxyphenyl)propane: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) is unique due to its dual oxetane rings, which confer distinct reactivity and stability. This structural feature makes it particularly valuable in applications requiring robust and reactive intermediates.
Properties
CAS No. |
671220-31-8 |
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Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2,2,3-trimethyl-4-[3-(3,4,4-trimethyloxetan-2-yl)propyl]oxetane |
InChI |
InChI=1S/C15H28O2/c1-10-12(16-14(10,3)4)8-7-9-13-11(2)15(5,6)17-13/h10-13H,7-9H2,1-6H3 |
InChI Key |
SYULTEHWWXIQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC1(C)C)CCCC2C(C(O2)(C)C)C |
Origin of Product |
United States |
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